4-Chloropyridine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloropyridine-2-sulfonyl fluoride is a chemical compound that has been explored in various research contexts due to its potential utility in synthetic chemistry. It is related to sulfonyl fluorides, which have been identified as alternatives to sulfonyl chlorides in the synthesis of sulfonamides. Sulfonyl fluorides, such as this compound, are of interest because they can react with amines bearing additional functionalities where the corresponding chlorides may fail .

Synthesis Analysis

The synthesis of related sulfonyl fluoride compounds has been demonstrated in the literature. For instance, (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized on a multigram scale. These compounds can be selectively modified at the sulfonyl chloride function under parallel synthesis conditions, which may imply similar synthetic pathways could be applicable to this compound . Additionally, the synthesis of related compounds like ammonium 4-chloro-7-sulfobenzofurazan through sulfonation processes suggests that there are established methods for introducing sulfonyl fluoride groups to aromatic compounds .

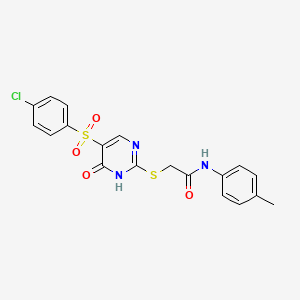

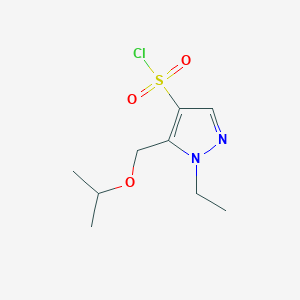

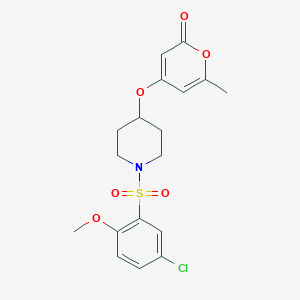

Molecular Structure Analysis

While specific molecular structure analysis of this compound is not detailed in the provided papers, the general behavior of sulfonyl fluorides in chemical reactions can be inferred. The presence of the sulfonyl fluoride group is known to influence the reactivity of the compound, making it a suitable candidate for the synthesis of sulfonamides when paired with amines .

Chemical Reactions Analysis

Sulfonyl fluorides have been compared with sulfonyl chlorides in their reactivity towards amines. It has been found that aliphatic sulfonyl fluorides show good results with amines that have an additional functionality, while the corresponding chlorides do not. This suggests that this compound could potentially exhibit similar reactivity patterns when reacted with various amines . Furthermore, the utility of sulfonyl fluorides in the preparation of inhibitor libraries through reactions with amines has been demonstrated, which could be relevant for the chemical reactions involving this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of sulfonyl fluorides, in general, can be deduced to some extent. For example, the stability of sulfonyl fluorides under different conditions and their reactivity with amines suggest that they have distinct chemical properties that make them suitable for use in synthetic chemistry . The synthesis of related compounds like 2-fluoroquinoline and 2,6-difluoropyridine through halogen exchange reactions also provides insight into the potential reactivity and stability of halogenated sulfonyl fluorides .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Sulfonyl fluorides, including 4-Chloropyridine-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . With the development of new synthetic methods and the discovery of new applications, it is expected that many novel applications of sulfonyl fluorides will be discovered in the future .

Wirkmechanismus

Target of Action

Sulfonyl fluorides are known for their attractive balance of reactivity and stability, particularly their resistance to hydrolysis under physiological conditions . This suggests that they could potentially interact with a wide range of biological targets.

Mode of Action

Sulfonyl fluorides are known to form covalent bonds with their targets, which could lead to changes in the target’s function

Biochemical Pathways

It’s worth noting that fluorinated pyridines have been used in the synthesis of various biologically active compounds . This suggests that 4-Chloropyridine-2-sulfonyl fluoride could potentially influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (1956) and physical form (powder) suggest that it could potentially be absorbed and distributed in the body

Result of Action

The compound’s potential to form covalent bonds with its targets suggests that it could induce significant changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is noted to be 4°C , suggesting that temperature could affect its stability. Additionally, the compound’s resistance to hydrolysis under physiological conditions indicates that it could maintain its efficacy in various biological environments.

Eigenschaften

IUPAC Name |

4-chloropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHTUWRUVMTRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3019419.png)

![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)